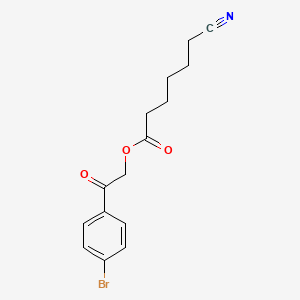![molecular formula C12H26OSi2 B14511612 Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane CAS No. 62896-55-3](/img/structure/B14511612.png)
Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. This compound is notable for its unique structural features, which include a hexynyl group bonded to a trimethylsilyl group through an oxygen atom. The compound’s molecular formula is C12H26OSi2, and it has a molecular weight of 242.505 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane typically involves the reaction of hexynyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Hexynyl alcohol+Trimethylsilyl chloride→Trimethyl[1-(trimethylsilyl)hex-1-yn-3-yl]oxysilane+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.
Aplicaciones Científicas De Investigación
Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved include:
Silicon-oxygen interactions: These interactions can stabilize reactive intermediates.
Hydrophobic interactions: The trimethylsilyl groups can enhance the hydrophobicity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Used in similar synthetic applications but lacks the hexynyl group.
Tris(trimethylsilyl)silane: A related compound with three trimethylsilyl groups bonded to a silicon atom.
1-(Trimethylsilyl)-1-propyne: Another organosilicon compound with a similar structure but different reactivity.
Uniqueness
Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane is unique due to its combination of a hexynyl group and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring both hydrophobicity and reactivity.
Propiedades
Número CAS |
62896-55-3 |
|---|---|
Fórmula molecular |
C12H26OSi2 |
Peso molecular |
242.50 g/mol |
Nombre IUPAC |
trimethyl(1-trimethylsilylhex-1-yn-3-yloxy)silane |
InChI |
InChI=1S/C12H26OSi2/c1-8-9-12(13-15(5,6)7)10-11-14(2,3)4/h12H,8-9H2,1-7H3 |
Clave InChI |
MGXTVKMOCDKTOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C#C[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



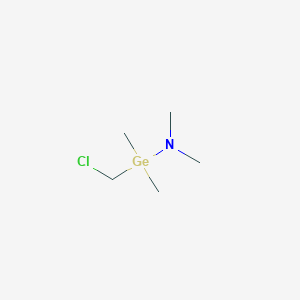

![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
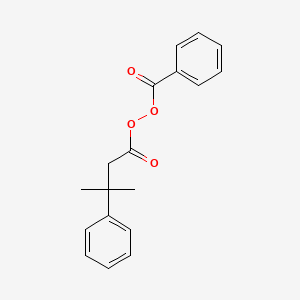

![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)
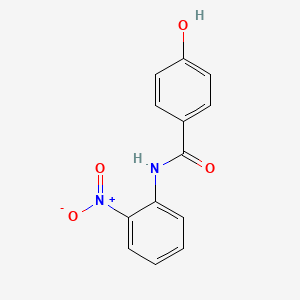

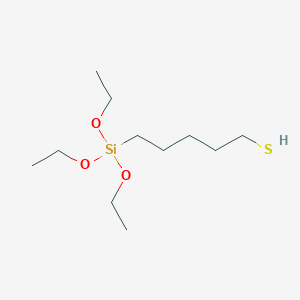
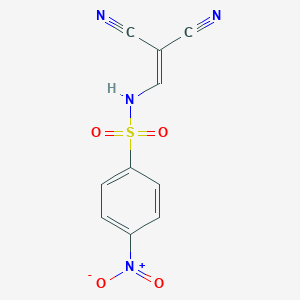
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
